4-methoxy-1H-indole-3-carbonyl chloride
Description
Properties
IUPAC Name |
4-methoxy-1H-indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-7-9(8)6(5-12-7)10(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPAPLZIGUPICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The chlorination of 4-methoxy-1H-indole-3-carboxylic acid with thionyl chloride proceeds via nucleophilic acyl substitution. The carboxylic acid reacts with SOCl₂ to form an intermediate mixed anhydride, which subsequently undergoes chloride displacement to yield the acyl chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the product. A molar ratio of 1:1.2 (acid to SOCl₂) is optimal, with excess reagent ensuring complete conversion.
Reaction Equation:
Laboratory-Scale Procedure
A representative procedure involves dissolving 4-methoxy-1H-indole-3-carboxylic acid (1.0 equiv) in dichloromethane (DCM) or 1,2-dichloroethane, followed by dropwise addition of thionyl chloride (1.2 equiv) at 0°C. The mixture is refluxed for 4–6 hours, with progress monitored by thin-layer chromatography (TLC) or HPLC. Post-reaction, excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude product as a pale-yellow solid. Purification via recrystallization from hexane/ethyl acetate achieves >95% purity.
Table 1: Optimization of Thionyl Chloride-Mediated Chlorination
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | Reflux (40–50°C) | 92 | 97 |
| Solvent | 1,2-Dichloroethane | 89 | 95 |
| Molar Ratio (Acid:SOCl₂) | 1:1.2 | 94 | 96 |
| Reaction Time | 6 hours | 90 | 94 |
Oxalyl Chloride as an Alternative Chlorinating Agent
Advantages Over Thionyl Chloride
Oxalyl chloride offers milder reaction conditions and reduced toxicity compared to SOCl₂. The reaction proceeds via a similar mechanism, with the addition of catalytic dimethylformamide (DMF) accelerating the formation of the acyl chloride. This method is preferred for acid-sensitive substrates due to its lower propensity for side reactions.
Reaction Equation:
Experimental Protocol
In a typical procedure, 4-methoxy-1H-indole-3-carboxylic acid (1.0 equiv) is suspended in DCM, followed by the addition of oxalyl chloride (1.5 equiv) and DMF (0.1 equiv). The mixture is stirred at room temperature for 12–18 hours, after which volatiles are evaporated under vacuum. The residue is triturated with cold diethyl ether to afford the product in 85–90% yield.
Table 2: Comparative Performance of Oxalyl Chloride vs. Thionyl Chloride
| Parameter | Oxalyl Chloride | Thionyl Chloride |
|---|---|---|
| Reaction Time | 12–18 hours | 4–6 hours |
| Yield (%) | 85–90 | 89–94 |
| Purity (%) | 93–96 | 94–97 |
| Byproduct Toxicity | Low | High (SO₂, HCl) |
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial processes utilize continuous flow reactors to enhance heat transfer and scalability. A two-stage system is employed:
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Chlorination Stage : 4-Methoxy-1H-indole-3-carboxylic acid and SOCl₂ are pumped into a microreactor at 50°C, achieving >90% conversion within 30 minutes.
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Purification Stage : The crude product undergoes inline distillation to remove excess reagent, followed by crystallization in a falling-film evaporator.
Table 3: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Throughput | 50 kg/hour |
| Conversion Rate (%) | 98 |
| Energy Consumption | 15 kWh/kg |
Mechanistic Insights and Side Reactions
Role of Solvent and Catalysts
Polar aprotic solvents (e.g., DCM, THF) stabilize the intermediate acyloxyphosphonium ion, facilitating chloride attack. Catalytic DMF activates oxalyl chloride by forming an imidazolide intermediate, which enhances electrophilicity.
Common Side Reactions
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Hydrolysis : Exposure to moisture leads to reversion to the carboxylic acid.
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Over-Chlorination : Excess SOCl₂ may chlorinate the indole ring at the 2-position, necessitating strict stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are commonly used under controlled conditions.
Major Products Formed:
Amides and Esters: Reaction with amines and alcohols, respectively.
Nitrated, Sulfonated, and Halogenated Indoles: Products of electrophilic aromatic substitution.
Scientific Research Applications
4-Methoxy-1H-indole-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have shown potential in modulating biological pathways, making this compound valuable in biochemical studies.
Medicine: The compound’s derivatives are investigated for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-indole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various bioactive compounds, where the indole scaffold plays a crucial role in binding to biological targets and modulating their activity.
Comparison with Similar Compounds
Key Properties :
- Reactivity : The carbonyl chloride group is highly reactive, enabling nucleophilic acyl substitution reactions (e.g., forming amides or esters).
- Stability : Like most acyl chlorides, it is moisture-sensitive and requires anhydrous handling.
- Electronic Effects : The methoxy group at position 4 donates electron density via resonance, activating the aromatic ring toward electrophilic substitution, while the electron-withdrawing carbonyl chloride at position 3 modulates this effect.
Structural Analogues with Substituent Variations
1-Methoxy-1H-indole-3-carbonyl Chloride
- Structural Difference : Methoxy group at position 1 (nitrogen) vs. position 4 (aromatic ring).
- Synthesis : Prepared similarly via oxalyl chloride treatment of 1-methoxy-1H-indole-3-carboxylic acid, yielding a 99% crude product .
- Applications: Used as an intermediate for malonate derivatives (e.g., ethyl 3-(1-methoxy-1H-indol-3-yl)-3-oxopropanoate) .
Indole-3-carbonyl Chloride (Unsubstituted)
- Structural Difference : Lacks the 4-methoxy group.
- Reactivity : Without the electron-donating methoxy group, the aromatic ring is less activated, leading to slower electrophilic substitution.
- Applications : A versatile intermediate for synthesizing indole-based pharmaceuticals and agrochemicals.
5-Methoxy-1H-indole-3-carbonyl Chloride
- Structural Difference : Methoxy group at position 5 instead of 4.
- Electronic Effects : The position of the methoxy group influences regioselectivity in further reactions. For example, electrophiles may preferentially attack position 6 due to the directing effects of the 5-methoxy group.
Functional Group Analogues
4-Methoxy-1H-indole-3-carboxylic Acid
- Functional Group Difference : Carboxylic acid (-COOH) instead of carbonyl chloride (-COCl).
- Reactivity : Less reactive than the acyl chloride; requires activation (e.g., DCC coupling) for amide or ester formation.
- Applications : Used directly in condensation reactions or as a precursor to the acyl chloride.
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol
- Structural Features : A 3-hydroxymethyl group and a 3-chlorobenzyl substitution on nitrogen.
- Synthesis : Derived from 4-methoxy-1H-indole via POCl₃-mediated formylation and NaBH₄ reduction .
- Applications : Investigated as an inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase, highlighting the pharmacological relevance of 4-methoxyindole derivatives .
Comparison of Physical and Chemical Properties
Biological Activity
4-Methoxy-1H-indole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is primarily recognized for its role as an acylating agent and its potential therapeutic applications, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
4-Methoxy-1H-indole-3-carbonyl chloride is characterized by its indole structure, which is known for its ability to interact with various biological targets. The presence of the carbonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophiles, including amino acids in proteins.
Molecular Structure
- Molecular Formula : C10H8ClN O2
- Molecular Weight : 211.63 g/mol
- IUPAC Name : 4-Methoxy-1H-indole-3-carbonyl chloride
The mechanism of action of 4-methoxy-1H-indole-3-carbonyl chloride involves:
- Acylation : The carbonyl chloride group can acylate nucleophilic sites on proteins, potentially modifying their function.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in disease processes, such as viral replication and cancer cell proliferation.
Antiviral Activity
Research indicates that 4-methoxy-1H-indole-3-carbonyl chloride exhibits antiviral properties, particularly against HIV. In vitro studies have shown that derivatives of this compound can inhibit HIV replication in cell cultures. For instance, a study reported an IC50 value of 5.49 µM for a related compound against HIV-1 .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study evaluated various indole derivatives, including 4-methoxy-1H-indole-3-carbonyl chloride, against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant antiproliferative effects with IC50 values ranging from 10 nM to 33 nM for some derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-Indole Derivative A | MCF-7 | 10 |
| 4-Methoxy-Indole Derivative B | HeLa | 15 |
| 4-Methoxy-Indole Derivative C | MDA-MB-231 | 23 |
Mechanisms of Anticancer Activity
The anticancer effects are attributed to:
- Induction of Apoptosis : Flow cytometry assays indicated that treatment with the compound led to increased apoptosis in cancer cells, evidenced by annexin V staining.
- Cell Cycle Arrest : The compound caused significant alterations in the cell cycle distribution, particularly inducing arrest at the S phase .
Study on HIV Inhibition
A comprehensive study evaluated the antiviral efficacy of various indole derivatives, including 4-methoxy-1H-indole-3-carbonyl chloride. The findings revealed that compounds with methyl substitutions on the indole ring exhibited enhanced inhibitory activity against HIV replication. The study utilized cell culture assays to determine viral load reduction post-treatment .
Evaluation of Anticancer Effects
In another significant study, researchers synthesized several derivatives based on the indole structure and tested them against multiple cancer cell lines. The results highlighted that compounds similar to 4-methoxy-1H-indole-3-carbonyl chloride demonstrated potent anticancer activity through mechanisms involving apoptosis and cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methoxy-1H-indole-3-carbonyl chloride, and how are intermediates characterized?
- Methodological Answer : A common route involves starting with 4-methoxy-1H-indole, which undergoes formylation using POCl₃ and DMF (Vilsmeier-Haack reaction) to yield 4-methoxy-1H-indole-3-carbaldehyde. Subsequent conversion to the carbonyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Key intermediates (e.g., the carbaldehyde) are characterized via ¹H/¹³C-NMR and HR-ESI-MS to confirm regiochemistry and purity . For example, ¹H-NMR peaks for the aldehyde proton typically appear at δ 10.1–10.3 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
Q. How can researchers confirm the structural integrity of 4-methoxy-1H-indole-3-carbonyl chloride post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:
- NMR : Analyze splitting patterns (e.g., coupling constants between H-2 and H-4 protons in the indole ring) and chemical shifts for the carbonyl chloride group (δ ~170 ppm in ¹³C-NMR).
- Mass Spectrometry : HR-ESI-MS should match the theoretical molecular ion ([M+H]⁺ for C₁₀H₇ClNO₂: calc. 208.0164).
- HPLC : Purity assessment with >98% peak area under optimized mobile phases (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. How do computational methods like DFT aid in optimizing reaction conditions for synthesizing 4-methoxy-1H-indole-3-carbonyl chloride?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model reaction pathways, such as the Vilsmeier-Haack formylation. By calculating activation energies and transition states, researchers predict optimal temperatures and solvent effects. For instance, exact-exchange terms in DFT improve accuracy for thermochemical properties like enthalpy changes during POCl₃-mediated reactions . Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM for DMF) refine predictions .
Q. What structural modifications enhance the biochemical activity of 4-methoxy-1H-indole-3-carbonyl chloride derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Hydrophobic substituents (e.g., 3-chlorobenzyl in position 1) improve binding to enzyme pockets (e.g., PAK1 inhibitors) .
- Hydrophilic groups (e.g., hydroxyl or carboxylate) in solvent-exposed regions enhance solubility and selectivity .
- Computational docking (e.g., AutoDock Vina) validates interactions with target proteins, guiding analog design .
Q. How can researchers resolve contradictions in spectroscopic data for 4-methoxy-1H-indole-3-carbonyl chloride derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or regiochemical ambiguity. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related indole-3-carbonitriles .
- 2D NMR (COSY, NOESY) : Map through-space couplings to confirm substituent positions .
Q. What role do electron-withdrawing groups play in the reactivity of 4-methoxy-1H-indole-3-carbonyl chloride?
- Methodological Answer : The carbonyl chloride group (–COCl) is highly electrophilic, enabling nucleophilic acyl substitution. DFT studies (e.g., using the Colle-Salvetti correlation functional) quantify electron density distributions, showing that the methoxy group at position 4 donates electron density via resonance, slightly deactivating the indole ring. This affects regioselectivity in subsequent reactions (e.g., Suzuki couplings) .
Methodological Tables
Table 1 : Key Spectroscopic Data for 4-Methoxy-1H-Indole-3-Carbonyl Chloride Intermediates
| Intermediate | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | HR-ESI-MS ([M+H]⁺) |
|---|---|---|---|
| 4-Methoxy-1H-indole | 7.15 (d, J=8.2 Hz, H-7) | 155.2 (C-3) | 148.0764 |
| 4-Methoxy-1H-indole-3-carbaldehyde | 10.2 (s, CHO) | 185.1 (CHO) | 176.0702 |
Table 2 : DFT-Optimized Reaction Parameters for POCl₃-Mediated Formylation
| Parameter | B3LYP/6-31G* Value | Experimental Value |
|---|---|---|
| Activation Energy | 28.5 kcal/mol | 30–32 kcal/mol |
| Reaction Enthalpy | -15.2 kcal/mol | -14.8 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
